molecular formula C11H15N7O2 B12935864 N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide CAS No. 89814-74-4

N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide

Cat. No.: B12935864
CAS No.: 89814-74-4
M. Wt: 277.28 g/mol
InChI Key: HTFWKMXETAPSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals. N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide is a synthetic, N-9 substituted purine derivative of interest in chemical biology and medicinal chemistry research. Compounds based on the purine scaffold are known to interact with a wide range of biological targets, particularly kinase enzymes. Research into related N-9 substituted purine compounds has shown their relevance in studying intracellular signaling pathways, such as the mTOR (mammalian target of rapamycin) kinase pathway . The mTOR kinase is a serine/threonine kinase belonging to the phosphoinositide-3-kinase-related kinase (PIKK) family and is a central regulator of cell growth, proliferation, and survival . Modulators of this pathway are valuable tools for investigating diseases characterized by dysregulated growth, such as cancer. The specific structural features of this compound—including the N-ethyl carboxamide at the 9-position and the 3-ethylureido side chain at the 6-position—suggest its potential utility as a building block for probe development or as an intermediate in the synthesis of more complex molecules targeting nucleotide-binding proteins. Researchers can employ this compound in in vitro biochemical assays to screen for inhibitory activity or to study structure-activity relationships (SAR). Its use is strictly limited to laboratory research.

Properties

CAS No.

89814-74-4

Molecular Formula

C11H15N7O2

Molecular Weight

277.28 g/mol

IUPAC Name

N-ethyl-6-(ethylcarbamoylamino)purine-9-carboxamide

InChI

InChI=1S/C11H15N7O2/c1-3-12-10(19)17-8-7-9(15-5-14-8)18(6-16-7)11(20)13-4-2/h5-6H,3-4H2,1-2H3,(H,13,20)(H2,12,14,15,17,19)

InChI Key

HTFWKMXETAPSSV-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C(=O)NCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted purine derivatives .

Scientific Research Applications

N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine derivatives are extensively studied due to their structural versatility and pharmacological relevance. Below, N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide is compared to structurally related analogs based on substitutions, synthesis routes, and reported properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
This compound 9: Ethylcarboxamide; 6: 3-Ethylureido C₁₁H₁₆N₈O₂ Underexplored bioactivity
6-Amino-N-ethyl-9H-purine-9-carboxamide 9: Ethylcarboxamide; 6: Amino (-NH₂) C₈H₁₀N₆O Intermediate in anticancer research
6-(3,5-Dichlorophenyl)-9-isopropyl-9H-purine 9: Isopropyl; 6: 3,5-Dichlorophenyl C₁₄H₁₃Cl₂N₄ Structural analog with halogenated aryl group
2-Amino-N-benzyl-6-(furan-2-yl)-9H-purine-9-carboxamide 9: Benzylcarboxamide; 6: Furan-2-yl; 2: Amino C₁₈H₁₅N₇O₂ Adenosine receptor ligand candidate
6-[(Furan-2-ylmethyl)amino]-9H-purine 6: Furan-2-ylmethylamino C₁₀H₁₀N₆O Alkylaminopurine with enzyme interaction potential

Key Observations:

Substitution at Position 6: The 3-ethylureido group in the target compound introduces a hydrogen-bonding motif distinct from simpler amino (e.g., 6-amino-N-ethyl-9H-purine-9-carboxamide) or aryl groups (e.g., 6-(3,5-dichlorophenyl) ). Ureido substituents may enhance solubility or receptor binding compared to hydrophobic aryl groups .

Substitution at Position 9 :

  • Ethylcarboxamide in the target compound contrasts with isopropyl () or benzylcarboxamide (). Smaller alkyl groups (ethyl vs. isopropyl) may reduce steric hindrance, favoring interactions with enzymatic active sites .

Synthetic Routes: The target compound’s synthesis likely involves N-alkylation of a purine precursor, similar to methods used for 6-amino-N-ethyl-9H-purine-9-carboxamide (condensation of amines with purine intermediates) .

Biological Activity: While the target compound’s bioactivity remains uncharacterized, 2-amino-N-benzyl-6-(furan-2-yl)-9H-purine-9-carboxamide (VER6947) shows affinity for adenosine receptors, suggesting that carboxamide and heterocyclic substituents are critical for receptor binding . 6-[(Furan-2-ylmethyl)amino]-9H-purine demonstrates the importance of alkylamine groups at position 6 for enzyme inhibition .

Biological Activity

N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H14N6OC_{11}H_{14}N_6O and a molecular weight of approximately 246.27 g/mol. The structure includes a purine base linked to an ethylureido group, which is believed to enhance its biological activity by modifying its interaction with cellular targets.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloropurine derivatives with ethylurea under controlled conditions to ensure high yields and purity. The process can be optimized by adjusting reaction parameters such as temperature, solvent, and reaction time.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic activity against various tumor cell lines. A study highlighted its effectiveness against 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma cells, demonstrating IC50 values below 30 µM, indicating strong potential as an anticancer agent .

The compound appears to function as an inhibitor of DNA biosynthesis, impacting the cell cycle progression in sensitive tumor cell lines. It has been shown to induce apoptosis in cancer cells, likely through the activation of specific signaling pathways associated with cell death . The introduction of the ethylureido group enhances its interaction with cellular targets, potentially increasing its efficacy compared to other purine derivatives.

Case Studies

  • Study on Tumor Cell Lines : In a comparative analysis involving MDA-MB-231 (breast adenocarcinoma) and COLO201 (colorectal adenocarcinoma), this compound demonstrated selective cytotoxicity, with a pronounced effect on MDA-MB-231 cells. This suggests a possible application in targeted therapies for breast cancer .
  • In Vivo Studies : Preliminary in vivo studies have indicated that this compound can reduce tumor growth in murine models, supporting its potential for further development into a therapeutic agent. The mechanism involves modulation of metabolic pathways associated with tumor proliferation .

Comparative Analysis with Other Purine Derivatives

Compound NameMolecular FormulaIC50 (µM)Mechanism of Action
This compoundC11H14N6O<30DNA biosynthesis inhibition
MercaptopurineC5H4N4OS0.5Purine analog; inhibits DNA synthesis
CladribineC6H8ClN50.01DNA synthesis inhibitor; apoptosis inducer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.